2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-methoxybenzyl)acetamide
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Description
Scientific Research Applications
Anticancer Activity
A study by Al-Sanea et al. (2020) explored the design, synthesis, and in vitro cytotoxic activity of certain derivatives, aiming to find new anticancer agents. The research synthesized compounds through attaching different aryloxy groups to the pyrimidine ring, with one compound showing appreciable cancer cell growth inhibition against eight cancer cell lines, including HOP-92, NCI-H226, 79SNB-75, A498, SN12C, UO-31, T-47D, and MDA-MB-468. This suggests a potential for this class of compounds in anticancer therapy (Al-Sanea, M. M., Parambi, D. G., Shaker, M., Elsherif, H., Elshemy, H. A., Bakr, R. B., Al-Warhi, T., Gamal, M., & Abdelgawad, M., 2020).
Radioligand Development for PET Imaging
Dollé et al. (2008) focused on the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. This compound, designed with a fluorine atom, allows labeling with fluorine-18 and in vivo imaging using positron emission tomography, showcasing the compound's application in neuroimaging and the study of neuroinflammation (Dollé, F., Hinnen, F., Damont, A., Kuhnast, B., Fookes, C., Pham, T., Tavitian, B., & Katsifis, A., 2008).
Antimicrobial and Antiviral Agents
Hilmy et al. (2021) synthesized a series of new pyrrolo[2,3-d]pyrimidine derivatives to evaluate as antimicrobial and antiviral agents. Some of these derivatives showed promising results, indicating their potential application in treating infectious diseases (Hilmy, K. M. H., Abdul-Wahab, H. G., Soliman, D., Khalifa, M. M. A., & Hegab, A. M., 2021).
Development of Radioligands for V1B Receptor
Koga et al. (2016) characterized a novel pyridopyrimidin-4-one derivative as a radioligand candidate for the arginine vasopressin 1B (V1B) receptor. This study highlights the compound's utility in neuroscience research, providing a tool for in vivo quantification of the V1B receptor (Koga, K., Yoshinaga, M., Uematsu, Y., Nagai, Y., Miyakoshi, N., Shimoda, Y., Fujinaga, M., Minamimoto, T., Zhang, M.-R., Higuchi, M., Ohtake, N., Suhara, T., & Chaki, S., 2016).
Properties
IUPAC Name |
2-[7-(2-fluorophenyl)-2,4-dioxo-1,5-dihydropyrrolo[3,2-d]pyrimidin-3-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN4O4/c1-31-14-8-6-13(7-9-14)10-24-18(28)12-27-21(29)20-19(26-22(27)30)16(11-25-20)15-4-2-3-5-17(15)23/h2-9,11,25H,10,12H2,1H3,(H,24,28)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGFLUPCYZJOMFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CN2C(=O)C3=C(C(=CN3)C4=CC=CC=C4F)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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